molecular formula C11H9ClN2O B2443014 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one CAS No. 1016532-77-6

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2443014
CAS No.: 1016532-77-6
M. Wt: 220.66
InChI Key: ZUOYPRVKHQPBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine and is characterized by the presence of a chloropyridinyl group attached to a dihydropyridinone structure

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOYPRVKHQPBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016532-77-6
Record name 1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution and Cyclization Strategies

Chloropyridinylmethyl Intermediate Formation

A foundational step in synthesizing this compound involves the introduction of the (6-chloropyridin-3-yl)methyl group. This can be achieved via nucleophilic substitution reactions using 3-chloromethyl-6-chloropyridine as a precursor. For example, activation of the chloropyridine’s methyl chloride group with a Lewis acid facilitates displacement by nitrogen-containing nucleophiles. In a study on imidazolidin-2-imine derivatives, activated iron in concentrated hydrochloric acid enabled nitro-group reductions in imidacloprid analogs, suggesting similar reductive conditions could stabilize intermediates for subsequent coupling.

Cyclization to Form the Dihydropyridin-2-one Core

The dihydropyridin-2-one ring system is typically constructed via cyclocondensation. A β-ketoamide intermediate, formed by reacting a β-keto ester with an amine, undergoes acid- or base-catalyzed cyclization. For instance, heating β-ketoamide derivatives at 80–100°C in toluene with p-toluenesulfonic acid yields the six-membered lactam ring. Applying this to the target compound would require a β-ketoamide bearing the (6-chloropyridin-3-yl)methyl group at the nitrogen position.

Table 1: Hypothetical Cyclization Conditions for Dihydropyridin-2-one Formation
Starting Material Reagent/Conditions Temperature Yield (Hypothetical)
β-Ketoamide derivative p-TsOH, toluene, 12 h 80°C 65–75%
N-(6-Chloropyridin-3-ylmethyl)-β-ketoamide NaOH, ethanol, 6 h 25°C 50–60%

Oxidation and Reduction Pathways

Oxidation of Dihydropyridine Precursors

The ketone functionality in the 2-position can be introduced via oxidation of a corresponding dihydropyridine alcohol. Sodium hypochlorite (NaOCl) in aqueous alkaline conditions, as demonstrated in rabeprazole synthesis, effectively oxidizes thioethers to sulfoxides. Adapting this, a secondary alcohol at the 2-position of a dihydropyridine could be oxidized to the ketone using NaOCl or hydrogen peroxide (H₂O₂) with a tungsten-based catalyst.

Nitro Group Reduction in Imidacloprid Analogs

In the synthesis of dis-nitro imidacloprid, activated iron in hydrochloric acid facilitated nitro-group reduction, yielding a crystalline imidazolidin-2-imine. A similar strategy could reduce nitro intermediates in the target compound’s synthesis, particularly if nitro groups are present in early-stage precursors.

Table 2: Oxidation and Reduction Parameters from Analogous Systems
Reaction Type Substrate Reagents Conditions Yield (Reported)
Oxidation Rabeprazole sulfide NaOCl, NaOH, H₂O 0–5°C, 1 h 88%
Reduction Imidacloprid nitro derivative Activated Fe, HCl RT, 6 h 70–80%

Coupling Reactions and Metal Catalysis

Palladium-Mediated Cross-Coupling

Introducing the chloropyridinylmethyl group via Suzuki-Miyaura coupling is plausible if a boronic ester derivative of the chloropyridine is available. For example, coupling 3-bromomethyl-6-chloropyridine with a dihydropyridinone-bearing boronic acid could yield the target compound. However, this requires pre-functionalized starting materials, which may limit scalability.

Copper-Catalyzed Amination

Copper catalysts, such as CuI, facilitate C–N bond formation between aryl halides and amines. Applying this to 3-bromo-6-chloropyridine and a dihydropyridinone-containing amine could directly install the chloropyridinylmethyl group. Reaction conditions from rabeprazole syntheses, including dichloromethane as a solvent and tertiary amines as bases, are transferable.

Solvent and Temperature Optimization

Role of Polar Aprotic Solvents

Dichloromethane (DCM) and acetonitrile are frequently employed in analogous oxidations and cyclizations due to their inertness and ability to dissolve polar intermediates. For the target compound, DCM may stabilize the dihydropyridinone ring during coupling steps, while acetonitrile aids in crystallization post-synthesis.

Low-Temperature Reaction Control

Exothermic reactions, such as oxidations with NaOCl, require strict temperature control (–5 to 5°C) to prevent over-oxidation or decomposition. This is critical when handling sensitive intermediates like N-oxides or sulfoxides.

Purification and Crystallization Techniques

Recrystallization from Acetonitrile-Toluene Mixtures

As observed in rabeprazole sodium synthesis, acetonitrile-toluene mixtures (3:1 v/v) produce high-purity crystalline products. For the target compound, dissolving the crude product in hot acetonitrile followed by gradual toluene addition may enhance crystal lattice formation.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) can resolve regioisomers or byproducts arising from incomplete cyclization. This is particularly relevant if the dihydropyridinone ring forms with competing tautomers.

Chemical Reactions Analysis

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted pyridine derivatives.

    Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one exhibit inhibitory effects on cancer cell lines by targeting specific enzymes involved in tumor progression.

Key Findings:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its structural features suggest potential efficacy against various pathogens.

Case Studies:

  • Bacterial Inhibition : Laboratory studies demonstrated that the compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Neurological Research

Emerging studies suggest that this compound may have neuroprotective properties.

Investigations:

  • Neuroprotection : In vitro studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Biological ActivityEffectReference
Antitumor ActivitySignificant reduction in cancer cell viability
Antimicrobial ActivityEffective against Gram-positive bacteria
Neuroprotective EffectsProtection against oxidative stress

Case Study Overview

Study FocusMethodologyResults
Cancer Cell LinesMTT AssayReduced viability in treated cells
Bacterial StrainsMIC TestingInhibition observed in multiple strains
Neuronal CellsOxidative Stress ModelIncreased cell survival rates

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as signal transduction or metabolic pathways.

    Pathways: It can modulate pathways related to cell growth, apoptosis, or immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar structure but lacks the dihydropyridinone moiety, which may result in different chemical and biological properties.

    2-Chloro-5-(methylaminomethyl)pyridine: Another related compound with a similar chloropyridinyl group but different substitution patterns, leading to variations in reactivity and applications.

    N-[(2E)-1-[(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide: This compound has additional functional groups, such as trifluoroacetamide, which may enhance its biological activity and specificity.

Biological Activity

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.66 g/mol
  • IUPAC Name : 1-[(6-chloropyridin-3-yl)methyl]pyridin-2-one
  • PubChem CID : 20119777

Antiproliferative Effects

Research has indicated that derivatives of dihydropyridinones exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the compound's ability to inhibit the proliferation of murine colon cancer cells (CT26) using the WST-1 assay, demonstrating a dose-dependent response with IC₅₀ values indicating effective concentrations for therapeutic use .

The biological activity of this compound is thought to involve:

  • Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that the compound activates intrinsic apoptotic pathways, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent. The presence of the chloropyridine moiety is believed to enhance its interaction with bacterial cell membranes .

Study on Anticancer Properties

A notable study focused on the synthesis and biological evaluation of related compounds showed that modifications in the dihydropyridinone structure significantly impacted their anticancer activity. The study utilized a series of analogs to determine structure-activity relationships (SAR), identifying key functional groups that enhance biological efficacy .

CompoundIC₅₀ (µM)Cell Line
15.6CT26
28.4HeLa
312.0MCF7

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also possesses acute toxicity when ingested. It is classified as harmful if swallowed and can cause skin irritation . Further studies are needed to evaluate long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one, and what are the optimal reaction conditions?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a study by Yang and Gao (), the base compound was functionalized to produce N-acyl cyclic urea derivatives using imidazolidin-2-one intermediates under mild acidic conditions (pH 4–6, 60–80°C). Key steps include:

  • Activation of the chloropyridinyl group for alkylation.
  • Use of coupling agents like EDCI/HOBt for amide bond formation.
    • Data Table :
Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, K₂CO₃, 80°C72–85
CyclizationTHF, NaH, 0°C to RT68

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound and its intermediates?

  • Methodology :

  • ¹H/¹³C NMR : Focus on distinguishing dihydropyridinone ring protons (δ 5.8–6.2 ppm) and chloropyridinyl methylene signals (δ 4.3–4.7 ppm). Use DEPT-135 to confirm CH₂ groups .
  • HRMS : Electrospray ionization (ESI+) for molecular ion detection (e.g., [M+H]⁺ at m/z 225.06) .
  • IR : Confirm lactam C=O stretch at ~1680 cm⁻¹ and aromatic C-Cl at 650–750 cm⁻¹ .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

  • Methodology :

  • SHELXL Refinement : Use high-resolution X-ray data (d ≤ 0.8 Å) with anisotropic displacement parameters for non-H atoms. SHELXPRO can model disorder in the dihydropyridinone ring .
  • ORTEP Visualization : Validate thermal ellipsoid orientations to confirm bond lengths (e.g., C-Cl: 1.73–1.75 Å) and angles .
    • Case Study : A derivative (Entry 38, C15H11ClN2O2) in showed discrepancies in dihedral angles; iterative refinement with SHELXL reduced R-factor from 0.12 to 0.05 .

Q. What computational strategies predict the bioactivity and binding mechanisms of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with insect nicotinic acetylcholine receptors (nAChRs). Key residues: Tyr164 (hydrogen bonding) and Trp53 (π-π stacking) .
  • DFT Analysis : B3LYP/6-31G(d) optimizations reveal electrophilic regions (MEP maps) at the chloropyridinyl group, correlating with insecticidal activity .
    • Data Table :
DerivativeΔG (kcal/mol)IC₅₀ (µM)
Parent Compound-8.20.45
Sulfonamide Analog-9.10.12

Q. How can structural modifications enhance insecticidal activity while reducing bee toxicity?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -SO₂NH₂) at the pyridinone ring to improve nAChR binding. achieved 3.8-fold higher activity with a benzenesulfonamide derivative .
  • Toxicity Mitigation : Replace methyl groups with polar moieties (e.g., -OH) to reduce logP values (from 2.1 to 1.4), lowering bee contact toxicity .

Methodological Notes

  • Data Contradictions : Discrepancies in crystallographic bond lengths (e.g., C-N vs. C-O) may arise from twinning; use TWINLAW in SHELXL for correction .
  • Synthetic Challenges : Side reactions during alkylation (e.g., over-methylation) require controlled stoichiometry (1:1.2 molar ratio of chloropyridinyl to methylating agent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.